

6-Bromo-2-fluoro-3-iodobenzaldehyde IUPAC name and structure

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Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-iodobenzaldehyde

Cat. No.: B3021704

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An In-depth Technical Guide: **6-Bromo-2-fluoro-3-iodobenzaldehyde**

Abstract

6-Bromo-2-fluoro-3-iodobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms (fluorine, bromine, and iodine) and a reactive aldehyde group, offers chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for selective and sequential cross-coupling reactions, making this reagent particularly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, strategic importance, a proposed synthetic workflow, and critical safety protocols for its handling.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for the compound is **6-bromo-2-fluoro-3-iodobenzaldehyde**.^[1] Its structure consists of a benzene ring substituted with a bromo, a fluoro, an iodo, and a formyl (aldehyde) group at positions 6, 2, 3, and 1, respectively.

Molecular Structure:

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Key Identifiers

Quantitative and registry data for **6-Bromo-2-fluoro-3-iodobenzaldehyde** are summarized in the table below.

Identifier	Value	Source
CAS Number	1428234-59-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ BrFIO	[1] [2] [4] [6] [7]
Molecular Weight	328.90 g/mol	[1] [4] [6] [7]
InChI Key	KOKYNRPQQJADHY-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>O=Cc1c(F)c(I)ccc1Br</chem>	[1]

Physicochemical Properties

This compound is a solid at room temperature and is typically supplied with a purity of 97% or higher.[\[1\]](#)[\[2\]](#) Proper handling and storage are crucial to maintain its integrity.

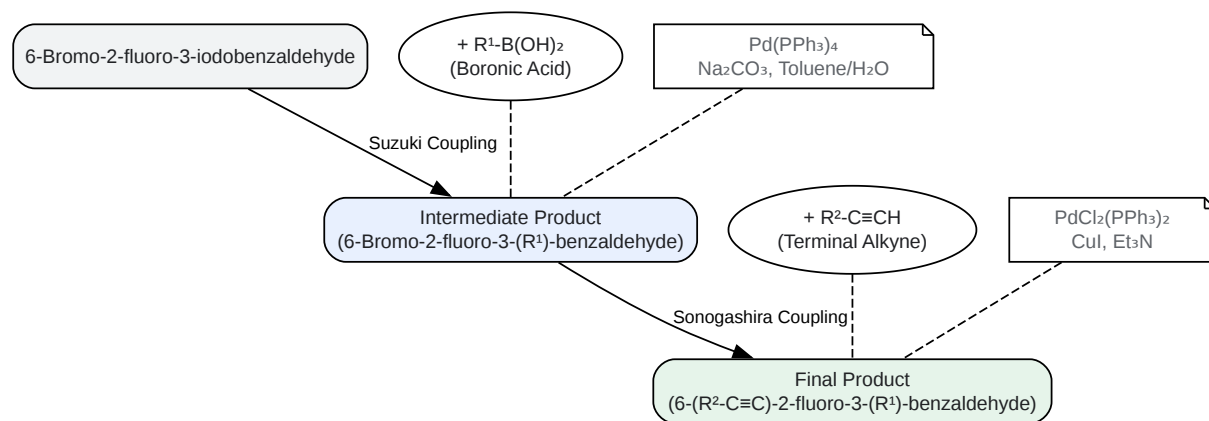
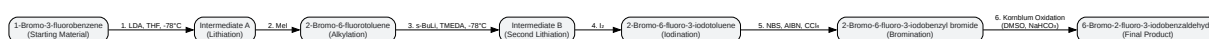
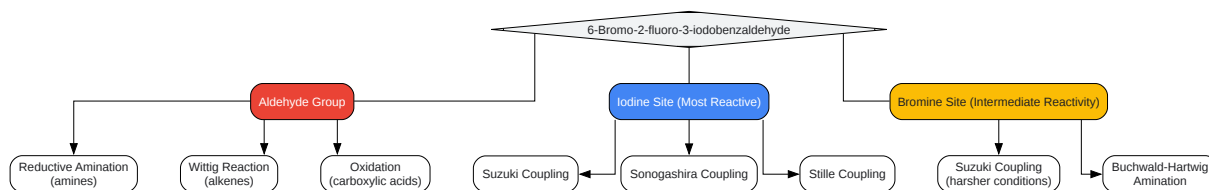
Property	Value	Source
Appearance	Solid	[2]
Purity	≥97%	[1] [6]
Storage Conditions	2-8°C, under inert gas, protected from light	[4]

Strategic Importance in Synthetic Chemistry

The utility of **6-bromo-2-fluoro-3-iodobenzaldehyde** stems from the distinct chemical reactivity of its functional groups, which can be addressed selectively. This "orthogonality" is a cornerstone of modern synthetic strategy, particularly in drug discovery where rapid diversification of a core scaffold is required.

- **Halogen Reactivity:** The three different halogens allow for programmed, sequential cross-coupling reactions. The C-I bond is the most reactive towards palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Stille coupling), followed by the C-Br bond. The C-F bond is generally inert to these conditions, serving as a stable substituent that can modulate the electronic and pharmacological properties of the final molecule.^[4]^[8]
- **Aldehyde Handle:** The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various olefination reactions (e.g., Wittig reaction).
- **Fluorine Substitution:** The presence of a fluorine atom is highly desirable in medicinal chemistry.^[8] It can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa, thereby optimizing the pharmacokinetic profile of a drug candidate.^[8]

The diagram below illustrates the synthetic potential of this molecule, showcasing the different reaction pathways available at each functional site.



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